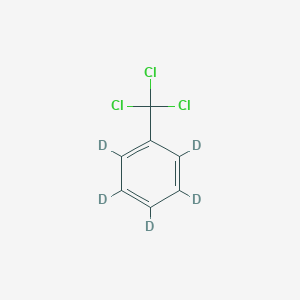

A,A,A-Trichlorotoluene-D5

Description

Significance of Stable Isotope Labeling in Advanced Chemical Investigations

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comstudysmarter.co.uk This process creates compounds that are chemically similar to their unlabeled counterparts but have a greater mass. clearsynth.com This mass difference allows researchers to distinguish and trace the labeled molecules in complex biological and chemical systems. studysmarter.co.uk

The primary advantage of using stable isotopes, particularly deuterium, lies in their ability to serve as tracers without the hazards associated with radioactive isotopes. diagnosticsworldnews.com This makes them suitable for a wide range of studies, including those involving human subjects. diagnosticsworldnews.com The applications of stable isotope labeling are extensive and include:

Mechanistic and Kinetic Studies: The replacement of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect. This effect provides valuable insights into reaction mechanisms. symeres.com

Metabolism and Pharmacokinetic Studies: Deuterium-labeled compounds are instrumental in drug discovery and development. clearsynth.comacs.org They allow researchers to track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates within an organism. acs.orgthalesnano.comsimsonpharma.com

Analytical Chemistry: Labeled compounds, especially deuterated ones, are widely used as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.com They improve the accuracy and precision of quantitative analyses by compensating for variations during sample preparation and analysis. texilajournal.comclearsynth.com

Foundational Aspects of A,A,A-Trichlorotoluene-D5 in Analytical Science

This compound, with the chemical formula C₆D₅CCl₃, is primarily utilized as an internal standard in analytical chemistry, particularly in conjunction with mass spectrometry. Internal standards are essential for accurate quantification, as they help to correct for the loss of analyte during sample workup and for variations in instrument response. aptochem.com

The use of a deuterated internal standard like this compound is advantageous because it co-elutes with the non-deuterated analyte of interest during chromatographic separation. texilajournal.com This ensures that both the analyte and the standard experience similar matrix effects, which are interferences from other components in the sample. clearsynth.com The mass difference between the deuterated standard and the analyte allows for their distinct detection by the mass spectrometer, leading to more reliable and accurate measurements. aptochem.com

Key Properties of this compound and its Non-Deuterated Analog:

| Property | This compound | A,A,A-Trichlorotoluene |

| Molecular Formula | C₇D₅Cl₃ | C₇H₅Cl₃ |

| Molecular Weight | ~200.5 g/mol | ~195.47 g/mol |

| Appearance | Colorless Liquid | Liquid |

| Solubility in Water | Insoluble | Insoluble |

| Primary Application | Internal Standard in MS | Intermediate in Organic Synthesis |

Data sourced from multiple chemical suppliers and databases. cymitquimica.comsigmaaldrich.com

Research Findings:

Studies have demonstrated the utility of deuterated analogs, including those of chlorinated toluenes, for environmental analysis. For instance, deuterated surrogates of toluene (B28343) and xylene have been successfully used to monitor the in-situ anaerobic bioremediation of contaminated groundwater. oregonstate.edu The detection of deuterated transformation products provided unequivocal evidence of microbial activity. oregonstate.edu While specific research focusing solely on this compound is not extensively published, its application follows the well-established principles of using deuterated internal standards for the analysis of chlorinated aromatic compounds, which are often environmental pollutants.

Historical Context of Deuterated Chlorinated Toluene Analogs in Chemical Studies

The use of deuterium in chemical research dates back to its discovery by Harold Urey in the 1930s. smolecule.com The development of techniques for incorporating deuterium into organic molecules opened up new avenues for scientific investigation. arkat-usa.org Early applications focused on elucidating reaction mechanisms and understanding the kinetic isotope effect. arkat-usa.org

The advent of mass spectrometry and nuclear magnetic resonance spectroscopy in the mid-20th century significantly expanded the utility of deuterated compounds. arkat-usa.org Researchers began to use them as internal standards for quantitative analysis and as probes for structural determination. thalesnano.com

In the context of chlorinated toluenes and related compounds, the development of deuterated analogs was driven by the need for accurate monitoring of these substances in environmental samples. solubilityofthings.com Chlorinated aromatic compounds are a class of persistent organic pollutants (POPs), and their analysis requires highly sensitive and specific methods. The use of deuterated internal standards, such as this compound, has become a standard practice in gas chromatography-mass spectrometry (GC-MS) methods for the determination of these pollutants.

The synthesis of site-specifically labeled compounds, including deuterated chlorinated toluenes, has been a key area of research. snnu.edu.cn Advances in synthetic methodologies have made a wide range of deuterated standards commercially available, facilitating their routine use in analytical laboratories worldwide. arkat-usa.org The continued development of deuterated compounds is crucial for advancing our understanding of the fate and transport of environmental contaminants and for ensuring the accuracy of analytical measurements.

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMRAKSQROQPBR-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Integrity of A,a,a Trichlorotoluene D5

Methodologies for Deuterium (B1214612) Incorporation in A,A,A-Trichlorotoluene Synthesis

The synthesis of A,A,A-Trichlorotoluene-D5 presents two primary chemical challenges: the selective replacement of hydrogen atoms with deuterium on the aromatic ring and the introduction of the trichloromethyl group (-CCl₃). A common strategy begins with the synthesis of pentadeuterated toluene (B28343) (Toluene-D5). Following the creation of the deuterated ring, a subsequent radical chlorination step converts the methyl group into a trichloromethyl group. It is crucial during this chlorination phase to maintain control over reaction parameters to prevent any unintended disturbance of the deuterium labeling on the aromatic ring.

Another described approach is a stepwise chlorination-deuteration protocol that utilizes deuterated solvents, such as deuterated water (D₂O) or deuterated toluene, under an inert atmosphere to minimize isotopic scrambling. The direct exchange of hydrogen for its isotopes via a C-H activation mechanism represents a highly efficient method, particularly for introducing isotopic labels at a late stage in the synthesis. acs.org

Evaluation of Isotopic Purity and Enrichment in this compound

The utility of this compound, especially as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR), is fundamentally dependent on its isotopic purity. High isotopic enrichment minimizes interference with non-deuterated analytes. The evaluation of this purity and the degree of deuterium enrichment is a critical step in its production.

Several analytical techniques are employed to validate the isotopic integrity of the final compound. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary methods for confirming isotopic purity. Specifically, ¹H-NMR spectra are scrutinized for the absence of signals that would indicate the presence of non-deuterated impurities. Gas chromatography-mass spectrometry (GC-MS) is also used, often in conjunction with isotopic ratio analysis, to cross-validate metrics such as chemical yield and the degree of deuteration. Commercial suppliers of stable isotope-labeled compounds typically provide a Certificate of Analysis detailing the isotopic enrichment, with minimum specifications often set at 98% or 99% atom %D. cdnisotopes.com

| Analytical Technique | Purpose in this compound Analysis | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Validates isotopic purity and confirms molecular weight. | Confirms the mass difference between the deuterated and non-deuterated analogs. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the positions of deuterium atoms and the absence of ¹H impurities on the aromatic ring. | Absence of proton signals in specific regions of the ¹H-NMR spectrum indicates high deuteration. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Cross-validates yield and degree of deuteration through isotopic ratio analysis. | Distinguishes the D5 variant from non-deuterated analogs in mixed reaction systems. |

Advancements in Isotopic Labeling Strategies for Polyhalogenated Aromatics

The field of isotopic labeling is continually evolving, with new methodologies emerging to enhance the efficiency, selectivity, and applicability of deuteration for complex molecules like polyhalogenated aromatics. acs.orgnih.gov These advancements are crucial for producing high-quality standards and for applications in medicinal chemistry and metabolic studies. nih.govjst.go.jp

Hydrogen Isotope Exchange (HIE) reactions are a significant area of development, allowing for the direct, late-stage introduction of deuterium into molecules. acs.orgresearchgate.net This approach avoids lengthy synthetic routes starting from simple labeled precursors. researchgate.net Recent progress includes:

Metal-Free Aromatic HIE : A novel approach utilizes photoexcitation in deuterated hexafluoroisopropanol (HFIP-d₁) to achieve hydrogen isotope exchange on aromatic rings. nih.gov This method leverages the enhanced basicity of the aromatic compound in its excited state and avoids the use of transition metal catalysts. nih.gov

Improved Catalytic Systems : For catalytic dehalogenation of aromatic halides using deuterium gas, significant improvements have been made to reduce isotope scrambling. nih.gov Replacing traditional palladium on carbon (Pd/C) catalysts, which can contain water that acts as a source of protium, with catalysts prepared in situ (e.g., palladium trifluoroacetate (B77799) reduced with deuterium gas on a polytetrafluoroethylene support) leads to much higher isotopic purity in the final product. nih.gov

Dual Catalysis : Base-assisted cobalt/photoredox dual catalysis has been shown to promote HIE in alkenes, and similar principles are being explored for aromatic systems. researchgate.net

These advanced strategies provide more practical and efficient pathways for the synthesis of specifically labeled polyhalogenated aromatic compounds. researchgate.netnih.gov

| Labeling Strategy | Catalyst/Reagent | Key Advantage |

| Hydrogen Isotope Exchange (HIE) | Transition metals (e.g., Iridium, Rhodium, Palladium). acs.orgresearchgate.netresearchgate.net | Enables direct, late-stage deuteration of complex molecules. acs.org |

| Photochemical HIE | Photoexcitation in deuterated HFIP. nih.gov | Metal-free approach, achieves deuteration at challenging positions. nih.gov |

| Catalytic Deuterodehalogenation | Palladium trifluoroacetate on PTFE. nih.gov | Significantly reduces isotopic scrambling compared to traditional Pd/C catalysts. nih.gov |

Advanced Analytical Applications of A,a,a Trichlorotoluene D5 As a Research Tool

Role as a Stable Isotope Internal Standard in Quantitative Chemical Analysis

The primary application of A,A,A-Trichlorotoluene-D5 lies in its role as a stable isotope-labeled (SIL) internal standard in quantitative chemical analysis. clearsynth.comscispace.com The use of deuterated internal standards is a widely accepted practice to enhance the accuracy and precision of analytical measurements, particularly in chromatography and mass spectrometry techniques. clearsynth.comlcms.cz By introducing a known quantity of the deuterated standard into a sample, analysts can correct for variations that may occur during sample preparation, extraction, and analysis. clearsynth.commdpi.com

Development of Robust Internal Standard Methodologies

The development of robust analytical methods often relies on the use of internal standards to ensure reliability. clearsynth.com this compound is particularly effective because its chemical properties are nearly identical to its non-deuterated counterpart, α,α,α-Trichlorotoluene. This similarity ensures that both compounds behave similarly during sample processing and analysis, yet they are easily distinguishable by mass-sensitive detectors. scispace.com

Methodologies using deuterated standards are designed to compensate for matrix effects, where other components in a complex sample can interfere with the detection of the analyte. clearsynth.com For instance, in the analysis of environmental pollutants like chlorinated toluenes, the sample matrix can be highly variable. mdpi.com The addition of this compound helps to correct for these variations, leading to more accurate quantification. clearsynth.commdpi.com The development process involves spiking samples with a known amount of the internal standard and creating calibration curves that plot the ratio of the analyte response to the internal standard response against the analyte concentration. lcms.cz

A critical aspect of these methodologies is ensuring the isotopic purity of the deuterated standard to prevent any interference from non-deuterated impurities. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to validate the isotopic purity.

Method Validation and Performance Characteristics in Analytical Research

Method validation is a critical process to demonstrate that an analytical procedure is suitable for its intended purpose. europa.eu When using this compound as an internal standard, validation assesses several performance characteristics, including specificity, linearity, accuracy, and precision. portal.gov.bd

Specificity: The method must be able to unequivocally differentiate the analyte from the internal standard and any other interfering components in the sample matrix. The distinct mass of this compound allows for this differentiation in mass spectrometry. lcms.cz

Linearity: A linear relationship should be established between the concentration of the analyte and the response ratio (analyte/internal standard). portal.gov.bd This is typically evaluated over a specified range of concentrations. europa.eu

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations of the analyte (spiked samples) and comparing the measured results to the known values. europa.euportal.gov.bd

Precision: Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of a set of measurements. europa.euportal.gov.bd

The use of deuterated internal standards like this compound has been shown to result in robust and reproducible methods with excellent linearity and precision. lcms.czportal.gov.bd

Spectroscopic Characterization and Elucidation Studies Utilizing this compound

The isotopic labeling of this compound also makes it a valuable subject for spectroscopic studies, providing insights into molecular structure, vibrations, and conformations.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Deuterated Chlorinated Toluene (B28343) Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a unique fingerprint of a molecule based on its vibrational modes. ucd.ie Studies on deuterated derivatives of toluene, including this compound, help in making consistent vibrational assignments. researchgate.net

The substitution of hydrogen with heavier deuterium (B1214612) atoms leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds. acs.org This isotopic effect is instrumental in assigning specific vibrational modes within the molecule. For instance, the FT-IR and FT-Raman spectra of α,α,α-trichlorotoluene have been studied in detail, and comparing these with the spectra of its deuterated analog can help to confirm and refine the assignments of aromatic C-H (or C-D) stretching and bending vibrations. science.govsigmaaldrich.com

Table 1: Comparison of Vibrational Frequencies (cm⁻¹) for Toluene and its Deuterated Analogues

| Vibrational Mode | Toluene (C₇H₈) | Toluene-d₅ (C₆D₅CH₃) |

| Aromatic C-H Stretch | ~3030 | - |

| Aromatic C-D Stretch | - | ~2270 |

| CH₃ Stretch | ~2925 | ~2925 |

Note: This table provides approximate frequency ranges and is for illustrative purposes. Actual values can vary based on the specific measurement conditions and the complexity of the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. In the case of this compound, the deuterium atoms on the aromatic ring provide distinct signals in ²H NMR spectroscopy, which can be used to confirm the position of deuteration. cymitquimica.com

Furthermore, ¹H NMR spectroscopy of this compound would show the absence of signals in the aromatic region, confirming the complete deuteration of the phenyl group. This makes it an excellent reference standard in NMR experiments for quantifying chlorinated compounds in complex mixtures, as the distinct deuterium signals allow for accurate integration and comparison with non-deuterated analytes.

Integration of Experimental Spectroscopic Data with Quantum Chemical Computations

To gain a deeper understanding of the molecular properties of this compound, experimental spectroscopic data is often integrated with quantum chemical computations. science.gov Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are used to predict molecular geometries, vibrational frequencies, and other spectroscopic parameters. science.govscience.gov

These computational methods allow for the simulation of FT-IR and FT-Raman spectra. science.gov By comparing the calculated spectra with the experimental data, researchers can validate their theoretical models and gain more accurate assignments of the vibrational modes. science.govscience.gov For example, DFT calculations using the B3LYP functional have been successfully employed to interpret the vibrational spectra of α,α,α-trichlorotoluene. science.govscience.gov Similar computational studies on the deuterated version would further refine the understanding of its structural and electronic properties.

The combination of experimental spectroscopy and quantum chemical calculations provides a powerful approach for the comprehensive characterization of molecules like this compound. science.gov

Mass Spectrometric Approaches with this compound

This compound is a deuterated analog of A,A,A-Trichlorotoluene, where five hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. This isotopic substitution makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an excellent internal standard due to its chemical similarity to the non-deuterated analyte and its distinct mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This combination is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as chlorinated aromatics. thermofisher.comleeder-analytical.com In this context, this compound plays a crucial role as an internal standard for the accurate quantification of trace-level analytes in complex matrices.

The use of this compound as an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the analytical method. When analyzing environmental samples or other complex mixtures, the deuterated standard is added to the sample at a known concentration before any extraction or cleanup steps. Since this compound has nearly identical physicochemical properties to its non-deuterated counterpart, it experiences similar losses during sample processing. By comparing the signal of the analyte to the signal of the internal standard, a more reliable quantification can be achieved. ca.gov

Key aspects of using this compound in GC-MS include:

Trace-Level Detection: GC-MS, especially when operated in selected ion monitoring (SIM) mode, offers high sensitivity, enabling the detection of contaminants at very low concentrations. thermofisher.comny.gov

Quantification by Isotope Dilution: The isotope dilution method, which employs isotopically labeled standards like this compound, is a definitive quantification technique in mass spectrometry. ca.gov

Matrix Effect Compensation: Complex sample matrices can enhance or suppress the analyte signal. As the internal standard is similarly affected, its use helps to mitigate these matrix effects.

The following table summarizes the key ions often monitored in GC-MS analysis when using this compound as an internal standard for related compounds.

| Compound | Function | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |

| This compound | Internal Standard | Varies based on fragmentation | Varies based on fragmentation |

| A,A,A-Trichlorotoluene | Analyte | Varies based on fragmentation | Varies based on fragmentation |

High-Resolution Mass Spectrometry and Isotopic Signature Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This capability is invaluable for the unambiguous identification of compounds and for distinguishing between analytes with the same nominal mass but different elemental formulas. When coupled with gas chromatography (GC-HRMS), it becomes a powerful tool for the analysis of complex mixtures, such as those encountered in environmental and toxicological studies. epa.govperlan.com.pl

The use of this compound in conjunction with HRMS offers several advantages:

Enhanced Specificity: The high mass accuracy of HRMS allows for the confident identification of both the target analyte and the deuterated internal standard, even in the presence of co-eluting interferences.

Validation of Isotopic Purity: HRMS is a key technique for validating the isotopic purity of synthesized deuterated standards like this compound. By accurately measuring the masses of the ions, the presence of any non-deuterated or partially deuterated impurities can be detected and quantified.

Isotopic Signature Analysis: The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) and the presence of deuterium in this compound create a unique isotopic signature. HRMS can resolve these isotopic patterns, providing an additional layer of confirmation for the identity of the compound.

The following table illustrates the theoretical exact masses of the molecular ions for A,A,A-Trichlorotoluene and its D5-labeled counterpart, highlighting the mass difference that is easily resolved by HRMS.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| A,A,A-Trichlorotoluene | C₇H₅Cl₃ | 193.9509 |

| This compound | C₇D₅Cl₃ | 198.9823 |

Chemical Ionization Mass Spectrometry (CI-MS) Techniques

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to the more common electron ionization (EI). This often leads to a more abundant molecular ion or protonated molecule, which can be beneficial for confirming the molecular weight of an analyte. In CI-MS, a reagent gas is introduced into the ion source, which is then ionized. These reagent gas ions react with the analyte molecules through processes like proton transfer or charge exchange, leading to the ionization of the analyte. acs.orgepa.gov

The application of this compound in CI-MS follows similar principles to its use in EI-MS, serving as an effective internal standard. The choice of CI can be particularly advantageous when analyzing compounds that exhibit extensive fragmentation with EI, making molecular ion identification difficult.

Recent research has demonstrated the utility of CI-MS for the rapid, online detection of volatile compounds without the need for chromatographic separation. For instance, a study on the detection of 2,4,6-trichloroanisole (B165457) (TCA) utilized a Vocus chemical ionization time-of-flight mass spectrometer (CI-TOF-MS). acs.org This approach allowed for the direct and high-throughput analysis of samples. acs.org While this study focused on TCA, the principles can be extended to other volatile chlorinated compounds, with this compound serving as a suitable internal standard for quantification in such direct analysis methods.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem Mass Spectrometry, also known as MS/MS, involves multiple stages of mass analysis. In a typical setup, a precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This technique, particularly when coupled with gas chromatography (GC-MS/MS), offers exceptional selectivity and sensitivity by monitoring specific fragmentation pathways (Selected Reaction Monitoring, SRM). thermofisher.comresearchgate.net

The use of this compound as an internal standard in GC-MS/MS analyses provides the highest level of analytical confidence. The deuterated standard co-elutes with the native analyte, and a specific precursor-to-product ion transition is monitored for each. This highly selective detection scheme minimizes interferences from complex sample matrices, resulting in very low detection limits and highly reliable quantification. thermofisher.com

Key advantages of using this compound in MS/MS include:

Ultimate Selectivity: The requirement for a specific precursor ion to fragment into a specific product ion significantly reduces the likelihood of interferences.

Improved Signal-to-Noise Ratio: By filtering out chemical noise from the matrix, SRM leads to a much better signal-to-noise ratio and, consequently, lower detection limits.

Robust Quantification: The combination of isotope dilution with the selectivity of MS/MS provides a robust and reliable method for quantifying trace-level contaminants in challenging matrices.

The following table provides a hypothetical example of SRM transitions that could be used for the analysis of A,A,A-Trichlorotoluene and its D5-labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| A,A,A-Trichlorotoluene | (e.g., [M-Cl]⁺) | (e.g., fragment ion) | (Optimized value) |

| This compound | (e.g., [M-Cl]⁺) | (e.g., fragment ion) | (Optimized value) |

Application in Interlaboratory Comparison Studies for Volatile and Semivolatile Compounds

Interlaboratory comparison studies are essential for assessing the proficiency of analytical laboratories and for validating analytical methods. In these studies, identical or highly similar samples are sent to multiple laboratories for analysis. The results are then compared to a reference value to evaluate the accuracy and comparability of the data produced by the participating laboratories. archive.org

A,A,A-Trichlorotoluene has been included as an analyte in interlaboratory comparison studies for volatile and semivolatile compounds conducted under the purview of environmental protection agencies. epa.gov The use of isotopically labeled internal standards like this compound is a common and recommended practice in the analytical methods employed in such studies (e.g., EPA 8000 series methods). velocityscientific.com.auchebios.it The inclusion of these standards helps to ensure the quality and reliability of the data submitted by different laboratories by correcting for variations in instrument performance and sample preparation. archive.org

The robust nature of isotope dilution GC-MS makes it a preferred method for establishing reference values for organic analytes in proficiency testing materials. The chemical stability and distinct mass of this compound make it an ideal surrogate or internal standard for ensuring the quality of analytical results in these critical comparison studies.

Environmental Fate and Transport Research Incorporating A,a,a Trichlorotoluene D5

Tracer Studies for Environmental Mobility and Bioaccumulation

A,A,A-Trichlorotoluene-D5, a deuterated analog of α,α,α-trichlorotoluene, serves as a valuable tool in environmental science. Its primary application in this field is as an internal standard for the analysis of its non-deuterated counterpart and other chlorinated compounds in various environmental samples. acs.org The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, allowing for accurate quantification and minimizing interference from other substances.

While direct studies on the environmental mobility and bioaccumulation of this compound are not extensively documented in the provided search results, inferences can be drawn from the behavior of its non-deuterated form, α,α,α-trichlorotoluene. Due to its rapid hydrolysis, the transport of α,α,α-trichlorotoluene between environmental compartments is considered unlikely. oecd.org This rapid breakdown significantly reduces the likelihood of substantial bioaccumulation. oecd.org The calculated logarithm of the octanol-water partition coefficient (log Kow), a measure of a chemical's potential to accumulate in fatty tissues, is between 3 and 4 for the parent compound, but its swift hydrolysis to benzoic acid (log Kow of 1.88) means there is a very low probability of bioaccumulation. oecd.org Studies on benzoic acid have shown bioconcentration factors (BCF) below 10, indicating no significant bioaccumulation potential. oecd.org

Research on the permeation and diffusion of this compound in specific environmental matrices like soil and water is not explicitly detailed in the provided search results. However, the behavior of its parent compound, α,α,α-trichlorotoluene, offers insights. Any release of α,α,α-trichlorotoluene into soil or water would be met with rapid hydrolysis, transforming it into benzoic acid and hydrochloric acid. oecd.org This transformation is a critical factor in its environmental mobility. Benzoic acid is considered the primary substance of concern for transport within the hydrosphere. oecd.org

The general principles of diffusive processes in ion-exchange resin systems have been studied, and it's understood that the rate of diffusion will be lower than in a free solution. dss.go.th While not directly about this compound, this principle would apply to its movement and that of its degradation products through environmental media.

Mechanistic Investigations of Degradation Pathways

This compound and its non-deuterated counterpart undergo rapid hydrolysis in the presence of moisture. The process involves the transformation of the trichloromethyl group into a carboxylic acid, yielding benzoic acid and hydrochloric acid. oecd.org The hydrolysis half-life for α,α,α-trichlorotoluene can be as short as 2.4 minutes at 20°C in a buffered aqueous solution (pH 7). oecd.org An intermediate in this hydrolysis is benzoyl chloride. oecd.org

The presence of deuterium atoms on the aromatic ring of this compound can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). While the search results mention the utility of deuterated compounds in KIE studies, specific data on the deuterium kinetic isotope effect for the hydrolysis of this compound is not provided. nih.govnih.gov However, it is a general principle that the substitution of hydrogen with deuterium can reduce the rate of reactions where a carbon-hydrogen bond is broken in the rate-determining step.

Table 1: Hydrolysis Data for α,α,α-Trichlorotoluene

| pH | Temperature (°C) | Half-life |

|---|---|---|

| 7 | 20 | ~2.4 minutes |

| - | 25 | < 15 seconds (in 100% water) |

| - | 25 | 16 seconds (in 30% acetone (B3395972) in water) |

Data sourced from OECD SIDS report for α,α,α-trichlorotoluene. oecd.org

In the atmosphere, α,α,α-trichlorotoluene is expected to react with photochemically produced hydroxyl radicals. oecd.org The estimated half-life for this vapor-phase reaction is approximately 2 days. oecd.org Atmospheric hydrolysis can also occur in the presence of moisture. oecd.org Direct photolysis is not anticipated to be a significant degradation pathway. oecd.org The search results also note that reactions of polycyclic aromatic hydrocarbons can lead to the formation of mutagenic nitro derivatives. dksh.kr

The non-deuterated form, α,α,α-trichlorotoluene, is classified as readily biodegradable. oecd.org In a modified OECD screening test, it showed 95% degradation after three days and 96-97% after one week. oecd.org A closed bottle test showed 63% biodegradation after 20 days. oecd.org It is important to note that due to its rapid hydrolysis, the biodegradation observed is likely that of its hydrolysis product, benzoic acid, which is also readily biodegradable. oecd.org

Studies have shown the biodegradation of trichlorotoluene under methanogenic conditions in upflow anaerobic sludge blanket (UASB) reactors, with 68% degradation reported at an initial concentration of 760 mM. researchgate.net Microbial transformation of precursors by chlorination and methylation reactions can lead to the formation of chloroanisoles. acs.org

Table 2: Biodegradation of α,α,α-Trichlorotoluene

| Test Type | Inoculum | Degradation | Time |

|---|---|---|---|

| Modified OECD Screening Test (OECD TG 301E) | Predominantly domestic sewage | 96-97% | 7 days |

| Closed Bottle Test | Activated sludge | 63% | 20 days |

Data sourced from OECD SIDS report for α,α,α-trichlorotoluene. oecd.org

Reaction Chemistry and Mechanistic Elucidation of Chlorinated Toluene Systems with Deuterated Probes

Fundamental Reaction Mechanisms Involving Alpha-Chlorinated Toluene (B28343) Derivatives

Alpha-chlorinated toluene derivatives, such as benzyl chloride, benzal chloride, and benzotrichloride (α,α,α-trichlorotoluene), are important industrial intermediates. Their reactivity is primarily centered on the benzylic carbon atom, which is susceptible to both free-radical and nucleophilic substitution reactions.

The synthesis of α,α,α-trichlorotoluene is typically achieved through the free-radical chlorination of toluene. wikipedia.org This reaction proceeds via a chain mechanism initiated by the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals (Cl•), usually promoted by UV light or a radical initiator. wikipedia.org The chlorine radical then abstracts a hydrogen atom from the methyl group of toluene to form a resonance-stabilized benzyl radical. This radical reacts with another molecule of Cl₂ to produce benzyl chloride and a new chlorine radical, propagating the chain. wikipedia.org Successive chlorination at the benzylic position leads to the formation of benzal chloride and finally α,α,α-trichlorotoluene. wikipedia.org

One of the most significant reactions of α,α,α-trichlorotoluene is its hydrolysis, which can be controlled to yield different products. Partial hydrolysis, often carried out with a limited amount of water or in the presence of a Lewis acid catalyst like zinc chloride, produces benzoyl chloride. google.com Complete hydrolysis, which occurs rapidly in the presence of excess water, yields benzoic acid and hydrochloric acid. wikipedia.orggoogle.com The half-life for the hydrolysis of benzotrichloride to benzoic acid and hydrochloric acid is approximately 2.4 minutes in water, highlighting its instability in aqueous environments. wikipedia.org

The mechanism of hydrolysis of benzotrichloride is thought to proceed through a series of nucleophilic substitution reactions at the benzylic carbon. The presence of three electron-withdrawing chlorine atoms makes the benzylic carbon highly electrophilic and susceptible to attack by nucleophiles like water. The reaction likely involves the formation of a carbocationic intermediate, which is stabilized by the phenyl ring.

Other reactions of α,α,α-trichlorotoluene include its conversion to benzotrifluoride through reaction with hydrogen fluoride, and its use in the synthesis of dyes and other chemical intermediates. wikipedia.org

Kinetic Studies and Substituent Effects on Reaction Rates Utilizing A,A,A-Trichlorotoluene-D5 for Isotope Effects

The use of isotopically labeled compounds, such as this compound (where the five hydrogens on the phenyl ring are replaced by deuterium), is a powerful technique for investigating reaction mechanisms, particularly for determining whether a C-H (or C-D) bond is broken in the rate-determining step of a reaction. This is known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org

The primary kinetic isotope effect (kH/kD) is the ratio of the rate constant for the reaction with the light isotope (hydrogen) to the rate constant for the reaction with the heavy isotope (deuterium). wikipedia.org A kH/kD value significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step. princeton.edu This is because the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, thus requiring more energy to break. libretexts.org

In the context of reactions involving this compound, a primary deuterium (B1214612) KIE would not be expected for reactions occurring at the trichloromethyl group, such as hydrolysis, as no C-D bonds on the aromatic ring are broken during this process. However, if the reaction involved electrophilic aromatic substitution on the deuterated ring, a secondary kinetic isotope effect might be observed. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. princeton.edu These effects are typically smaller than primary KIEs.

The rates of reactions involving alpha-chlorinated toluene derivatives are also significantly influenced by substituents on the aromatic ring. Electron-donating groups (e.g., -CH₃, -OCH₃) increase the rate of reactions that proceed through a carbocationic intermediate, such as SN1-type hydrolysis, by stabilizing the positive charge. Conversely, electron-withdrawing groups (e.g., -NO₂) decrease the reaction rate by destabilizing the carbocation intermediate.

The Hammett equation can be used to quantify the effect of substituents on the reaction rate. This equation relates the logarithm of the rate constant for a substituted reactant to the logarithm of the rate constant for the unsubstituted reactant through a substituent constant (σ) and a reaction constant (ρ). A negative ρ value indicates that the reaction is favored by electron-donating groups, while a positive ρ value indicates that it is favored by electron-withdrawing groups. For the hydrolysis of substituted benzoyl chlorides, a related system, the reaction rates are sensitive to these electronic effects. rsc.org

To illustrate the expected kinetic isotope effects, the following hypothetical data table is presented, based on typical values observed in reactions where a C-H/C-D bond is broken in the rate-determining step.

| Reaction | Isotopologue | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| Hypothetical Ring Substitution | A,A,A-Trichlorotoluene | kH = 7.0 x 10⁻⁵ | 7.0 |

| This compound | kD = 1.0 x 10⁻⁵ |

Computational Chemistry and Theoretical Modeling of A,A,A-Trichlorotoluene Reactivity

Computational chemistry provides a powerful means to investigate the reactivity of molecules like A,A,A-trichlorotoluene and its deuterated analog at a molecular level. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model reaction pathways, determine the structures of transition states, and calculate activation energies. iitb.ac.inmdpi.com These theoretical approaches complement experimental studies and can provide insights that are difficult to obtain through experimentation alone.

For the hydrolysis of α,α,α-trichlorotoluene, computational models can be used to elucidate the step-wise mechanism, including the formation and stability of carbocation intermediates. Theoretical calculations can help to visualize the geometry of the transition state for the nucleophilic attack of water on the benzylic carbon and the subsequent departure of the chloride ion. A theoretical study on the hydrolysis of chloroform, a related compound, has shown that computational methods can effectively model the transition state, which involves the formation of a four-membered ring in the presence of a single water molecule. iitb.ac.in

The introduction of deuterium in this compound would primarily affect the vibrational frequencies of the C-D bonds in the phenyl ring. While this would not significantly impact the thermodynamics of reactions at the trichloromethyl group, it could have a subtle effect on the stability of intermediates and transition states due to changes in hyperconjugation. Computational models can be used to predict the magnitude of these secondary kinetic isotope effects.

Furthermore, computational studies can be employed to systematically investigate the effect of different substituents on the reactivity of the trichloromethyl group. By calculating the charge distribution and the stability of reaction intermediates for a series of substituted benzotrichlorides, a theoretical Hammett plot can be generated and compared with experimental data.

The following table provides a hypothetical comparison of calculated activation energies for the hydrolysis of α,α,α-trichlorotoluene and its deuterated analog, illustrating the type of data that can be obtained from computational studies.

| Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| A,A,A-Trichlorotoluene | DFT (B3LYP/6-31G) | 22.5 |

| This compound | DFT (B3LYP/6-31G) | 22.4 |

Metrological and Quality Assurance Studies for A,a,a Trichlorotoluene D5 Reference Materials

Development and Certification of A,A,A-Trichlorotoluene-D5 as a Reference Standard

The development of this compound as a reference standard involves its synthesis, purification, and comprehensive characterization to ensure its suitability for use as a calibrant or internal standard. The certification process provides a documented statement of its metrological traceability and uncertainty.

The synthesis of this compound is designed to achieve a high degree of isotopic enrichment, where deuterium (B1214612) atoms replace the hydrogen atoms on the phenyl ring. Following synthesis, the compound undergoes extensive purification to remove any unreacted starting materials, by-products, and isotopologues with fewer than five deuterium atoms.

Certification of this compound as a reference material necessitates a thorough assessment of its critical properties. This includes the determination of its chemical and isotopic purity, homogeneity, and stability. These assessments are performed by accredited laboratories and the results are documented in a certificate of analysis.

Key Characterization Parameters for this compound Reference Material:

| Parameter | Analytical Technique(s) | Purpose |

| Chemical Purity | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) | To quantify the amount of the target analyte and identify any organic impurities. |

| Isotopic Purity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the degree of deuterium incorporation and the distribution of isotopologues. |

| Homogeneity | Analysis of multiple units from the same batch | To ensure that the property values are consistent across all units of the reference material. |

| Stability | Long-term and short-term stability studies under controlled conditions | To establish the shelf-life and recommended storage conditions. |

Detailed Research Findings:

The certification process for a batch of this compound would typically involve the following studies:

Chemical Purity Assessment: The chemical purity is often determined by quantitative techniques such as GC-MS or HPLC. The results are typically expressed as a mass fraction. For a high-purity reference material, the chemical purity is expected to be ≥99%.

Isotopic Purity and Enrichment: The isotopic purity is a critical parameter for a deuterated standard. It is determined by mass spectrometry, which can distinguish between molecules with different numbers of deuterium atoms. The isotopic enrichment is the percentage of the labeled isotope in the product. For this compound, the goal is to have the D5 isotopologue as the most abundant species. NMR spectroscopy can also be used to confirm the positions of the deuterium labels.

Illustrative Isotopic Distribution Data for a Batch of this compound:

| Isotopologue | Relative Abundance (%) |

| D0 | < 0.1 |

| D1 | 0.2 |

| D2 | 0.5 |

| D3 | 1.8 |

| D4 | 7.5 |

| D5 | 90.0 |

Homogeneity Study: To assess homogeneity, a statistically relevant number of units are randomly selected from the batch and analyzed. The within-unit and between-unit variations are evaluated to ensure that each unit is representative of the entire batch.

Stability Study: Stability studies are conducted under various temperature and light conditions to determine the optimal storage conditions and to establish a re-test date or expiry date for the certified reference material. Accelerated stability studies at elevated temperatures are often used to predict long-term stability.

Analytical Quality Control and Method Validation in Standard Production

Analytical quality control (QC) and method validation are integral components of the production of this compound reference standards. These processes ensure that the analytical methods used for certification are reliable, accurate, and fit for purpose.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. For the characterization of this compound, the analytical methods must be validated for several key parameters.

Key Method Validation Parameters:

| Parameter | Description |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Analytical Quality Control in Production:

Throughout the production process of this compound reference material, stringent quality control measures are implemented. This includes:

In-process controls: Monitoring of critical parameters during the synthesis and purification steps to ensure consistency and high yield.

Raw material testing: Verification of the identity and purity of starting materials.

Final product testing: Comprehensive analysis of the final product against the established specifications.

The validation of the analytical methods used to certify this compound ensures that the assigned property values are accurate and reliable. For instance, the gas chromatography method used for purity assessment would be validated for linearity by analyzing a series of solutions with known concentrations. The accuracy would be assessed by comparing the results to a reference method or by analyzing a sample with a known amount of this compound. The precision would be determined by repeatedly analyzing a homogeneous sample.

Illustrative Method Validation Data for a GC-MS Method for this compound Purity Assessment:

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (%RSD) | ≤ 3.0% | 1.5% |

| LOQ (µg/mL) | Reportable | 0.1 |

| LOD (µg/mL) | Reportable | 0.03 |

Q & A

Q. What are the critical considerations for synthesizing α,α,α-Trichlorotoluene-D5 with high isotopic purity, and how can synthesis efficiency be validated?

Methodological Answer: Synthesis of deuterated compounds like α,α,α-Trichlorotoluene-D5 requires precise control over reaction conditions to minimize isotopic scrambling. A stepwise chlorination-deuteration protocol using deuterated solvents (e.g., D₂O or deuterated toluene) under inert atmospheres is recommended. Isotopic purity can be validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of non-deuterated impurities in -NMR spectra . Efficiency metrics (e.g., yield, deuteration degree) should be cross-validated using gas chromatography-mass spectrometry (GC-MS) coupled with isotopic ratio analysis .

**How can researchers distinguish α,α,α-Trichlorotoluene-D5 from non-deuterated analogs in mixed reaction systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.